1,1,1-Propanetricarboxylate

UV-curable coatings Reactive diluent Viscosity reduction

1,1,1-Propanetricarboxylate, most commonly encountered industrially as trimethylolpropane triacrylate (TMPTA; CAS 15625-89-5), is a trifunctional acrylate ester monomer. It is a viscous, colorless liquid with an acrylic odor, widely used as a reactive diluent and crosslinking agent in UV/EB-curable coatings, inks, adhesives, and photopolymer resins.

Molecular Formula C6H5O6-3
Molecular Weight 173.1 g/mol
Cat. No. B1257648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Propanetricarboxylate
Molecular FormulaC6H5O6-3
Molecular Weight173.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])(C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C6H8O6/c1-2-6(3(7)8,4(9)10)5(11)12/h2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/p-3
InChIKeyCEGRHPCDLKAHJD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Propanetricarboxylate (Trimethylolpropane Triacrylate, TMPTA): Core Identity and Procurement Baseline


1,1,1-Propanetricarboxylate, most commonly encountered industrially as trimethylolpropane triacrylate (TMPTA; CAS 15625-89-5), is a trifunctional acrylate ester monomer [1]. It is a viscous, colorless liquid with an acrylic odor, widely used as a reactive diluent and crosslinking agent in UV/EB-curable coatings, inks, adhesives, and photopolymer resins [1][2]. As a triester of acrylic acid and trimethylolpropane, its three acrylate functional groups impart high crosslink density and rapid cure response, making it a foundational building block for radiation-cured polymer networks [3].

Trifunctional acrylate monomer for UV/EB-curable coatings, inks, and photopolymer resins.
Reactive diluent and crosslinker requiring high crosslink density and rapid cure response.
Peroxide-cure coagent candidate for EPDM rubber and elastomer compounding.

Why In-Class Trifunctional Acrylate Substitution Fails for 1,1,1-Propanetricarboxylate (TMPTA)


Trifunctional acrylate monomers—such as pentaerythritol triacrylate (PETA), trimethylolpropane trimethacrylate (TMPTMA), and alkoxylated TMPTA variants—share the same nominal functionality but diverge sharply in viscosity, pigment tolerance, sensitization profile, and crosslink architecture [1][2]. Substituting TMPTA with PETA without reformulation increases system viscosity by 4–6×, impairing sprayability and flow in high-speed coating lines [2]. In pigmented UV systems, PETA suffers more severe cure inhibition from TiO₂, requiring higher photoinitiator loading or longer irradiation [1]. Meanwhile, TMPTMA delivers a different methacrylate cure kinetics and cross-reactivity risk profile, making direct drop-in replacement unreliable without performance and safety requalification [3]. The quantitative evidence below establishes precisely where TMPTA differentiates from its nearest alternatives.

PETA: Viscosity Mismatch
Substituting with pentaerythritol triacrylate may increase system viscosity by 4–6×, directly impairing sprayability and flow in high-speed coating lines.
Pigment Cure Interference
In TiO₂-pigmented UV systems, PETA may suffer more severe cure inhibition, requiring higher photoinitiator loading or longer irradiation than TMPTA-based formulas.
TMPTMA: Kinetics & Sensitization Profile Shift
Methacrylate-based TMPTMA introduces different cure kinetics and a distinct cross-reactivity risk profile, making direct drop-in replacement unreliable without requalification.

Product-Specific Quantitative Evidence Guide: 1,1,1-Propanetricarboxylate (TMPTA) vs. Comparator Trifunctional Acrylates


TMPTA vs. PETA: 5-Fold Lower Viscosity Enables High-Solids, Low-VOC Formulations

Trimethylolpropane triacrylate (TMPTA) exhibits a viscosity of 70–110 cps at 25°C, whereas pentaerythritol triacrylate (PETA) ranges from 400–700 cps under identical conditions . This 4–6× difference directly impacts formulation viscosity, enabling TMPTA-based systems to achieve higher solids content and lower volatile organic compound (VOC) levels without additional solvent .

Viscosity Advantage
Head-to-head
4–6× lower
Supports high-solids, low-VOC formulation and improved sprayability.
Neat monomer, 25°C; TMPTA 70–110 cps vs. PETA 400–700 cps.
UV-curable coatings Reactive diluent Viscosity reduction

Superior Pigment Tolerance: TMPTA Maintains Cure Conversion in TiO₂-Pigmented UV Systems vs. PETA

Photo-DSC studies of non-pigmented formulations show nearly identical ultimate conversion for TMPTA and PETA. However, in TiO₂-pigmented UV-curable epoxy acrylate systems, PETA formulations experienced significantly greater cure interference than TMPTA formulations [1]. This indicates that TMPTA is less susceptible to UV scattering and radical trapping by pigment particles, preserving crosslink density in white and opaque coatings.

Pigment Tolerance
Head-to-head
TMPTA maintains higher conversion in TiO₂-pigmented systems vs. PETA.
May reduce photoinitiator consumption and ensure consistent through-cure in white coatings.
Photo-DSC; epoxy acrylate base; tri- and tetra-functional acrylate comparison.
Pigmented UV coatings Photo-DSC Cure inhibition

Accelerated Peroxide Crosslinking: TMPTA Reduces EPDM Cure Time by 40% vs. DCP Alone

In EPDM/silica compounds cured with dicumyl peroxide (DCP), addition of 0.5 phr TMPTA reduced the vulcanization time by 40% compared to a formulation using 3.0 phr DCP alone, while simultaneously increasing crosslink density and maintaining tensile strength retention [1]. This demonstrates TMPTA's efficiency as a peroxide-cure coagent, enabling faster cycle times and lower peroxide loading.

Peroxide Coagent Efficiency
Head-to-head
40% cure time reduction
Faster cycle times and lower peroxide loading in EPDM rubber compounding.
0.5 phr TMPTA + 2.0 phr DCP vs. 3.0 phr DCP alone; EPDM/silica compound.
EPDM rubber Peroxide curing Coagent

Reduced Energy Dose for UV Cure: TMPTA Requires 30% Less Energy than 6- or 9-mol Ethoxylated TMPTA

Comparative UV curing studies demonstrate that unmodified TMPTA requires approximately 30% less incident energy to reach full cure than its six- or nine-mol ethoxylated counterparts . While ethoxylation reduces viscosity, it also dilutes acrylate double-bond density, necessitating higher UV doses to achieve equivalent crosslink density. TMPTA thus offers the most energy-efficient cure profile among the TMPTA-derived series.

UV Energy Efficiency
Cross-study
~30% less energy required
Lowest energy dose for full cure among TMPTA-derived series, supporting faster line speeds.
vs. 6-mol and 9-mol ethoxylated TMPTA; clear formulations; constant photoinitiator.
UV curing Energy efficiency Ethoxylated monomers

Distinct Sensitization Profile: TMPTA vs. TMPTMA in Contact Allergy Risk Assessment

Patch-testing studies on multifunctional acrylate monomers reveal that contact allergy was elicited by TMPTA and PETA, whereas no reactions were observed to bisphenol A dimethacrylate or to trimethylolpropane trimethacrylate (TMPTMA) [1]. TMPTA tested positive in the Local Lymph Node Assay (LLNA) at concentrations as low as 0.1% [2]. This differential sensitization profile is critical for formulators selecting between acrylate and methacrylate crosslinkers for consumer-facing or skin-contact applications.

Sensitization Profile
Head-to-head
TMPTA: positive contact allergen (LLNA positive at 0.1%). TMPTMA: no observed contact allergy.
Selection for skin-contact applications requires balancing acrylate reactivity with sensitization risk.
Human patch testing; LLNA in B6C3F1 mice. Context-dependent review.
Occupational health Skin sensitization Acrylate allergy

Best Research and Industrial Application Scenarios for 1,1,1-Propanetricarboxylate (TMPTA)


High-Speed UV-Curable Inkjet and Flexographic Inks

TMPTA's low viscosity (70–110 cps) relative to PETA (400–700 cps) enables jetting at high frequency without nozzle clogging, while its trifunctionality delivers rapid cure and high crosslink density for smear-resistant print. Its superior pigment tolerance [1] is critical for opaque white and high-coverage color inks.

TiO₂-Pigmented UV Wood and Automotive Primer Coatings

In pigmented UV primers, TMPTA avoids the severe cure inhibition that PETA suffers in the presence of TiO₂ [1], ensuring through-cure and adhesion on porous substrates. Its 30% lower energy requirement vs. ethoxylated alternatives reduces line-speed dependence on lamp power.

Peroxide-Cured EPDM Rubber Profiles and Hoses

As a coagent in DCP-cured EPDM, 0.5 phr TMPTA delivers a 40% vulcanization time reduction vs. DCP alone [2], improving extrusion line throughput and reducing peroxide dosage, which minimizes odor and bloom in automotive sealing profiles.

UV-Curable Hardcoats Requiring Maximum Crosslink Density with Minimal Energy Input

For applications where hardness and solvent resistance are paramount—such as optical fiber coatings and floor sealers—TMPTA's unmodified acrylate core yields higher crosslink density per unit UV dose than ethoxylated TMPTA variants, cutting energy consumption by ~30% .

Application
Selection Property
Validation Focus
High-Speed UV Inkjet & Flexo Inks
Low viscosity relative to PETA; superior pigment tolerance
Jetting frequency & smear resistance in pigmented systems
TiO₂-Pigmented UV Primers
Reduced cure interference in pigmented films
Through-cure and adhesion on porous substrates
Peroxide-Cured EPDM Profiles
Coagent efficiency in DCP-cure systems
Cure time reduction and peroxide dosage minimization
UV Hardcoats & Optical Fiber Coatings
Highest crosslink density per unit UV dose
Energy consumption vs. ethoxylated variants; solvent resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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